4-Bromo-3-methoxy-1,1'-biphenyl

Catalog No.
S14444301
CAS No.
M.F
C13H11BrO
M. Wt
263.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methoxy-1,1'-biphenyl

Product Name

4-Bromo-3-methoxy-1,1'-biphenyl

IUPAC Name

1-bromo-2-methoxy-4-phenylbenzene

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

InChI

InChI=1S/C13H11BrO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JGCLOCMUWGHSLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)Br

4-Bromo-3-methoxy-1,1'-biphenyl is an organic compound that belongs to the biphenyl family, characterized by two connected benzene rings. The compound features a bromine atom at the 4' position and a methoxy group at the 3' position of one of the biphenyl rings. The presence of these functional groups contributes to its distinct chemical properties and reactivity, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

  • Electrophilic Substitution: The bromine and methoxy groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like amines or thiols through nucleophilic substitution.
  • Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl compound or reduced to an alcohol, while the bromine atom can also undergo reduction under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl typically involves several steps:

  • Bromination: A bromine atom is introduced at the 4' position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Methoxylation: A methoxy group is added to the 3' position using methanol and a base such as sodium methoxide.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to obtain high purity.

This multi-step synthesis allows for precise control over the functional groups present in the final product.

4-Bromo-3-methoxy-1,1'-biphenyl has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex organic molecules that may have therapeutic properties.
  • Materials Science: The compound's unique electronic properties make it suitable for applications in organic electronics and liquid crystals.
  • Research: It is used in studies related to chemical reactivity and biological interactions, contributing to advancements in medicinal chemistry.

Interaction studies involving 4-Bromo-3-methoxy-1,1'-biphenyl focus on its binding affinity with various biological targets. These studies often assess how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic roles. Understanding these interactions is crucial for developing derivatives with enhanced efficacy and specificity.

Several compounds share structural similarities with 4-Bromo-3-methoxy-1,1'-biphenyl. Here are notable examples:

Compound NameSimilarityKey Features
4-Bromo-4'-methoxybiphenylSimilar structure but lacks the aldehyde groupContains bromine and methoxy groups
3-Bromo-4-methoxybiphenylDifferent substitution patternSimilar biphenyl structure but different positions
4-BromobiphenylLacks methoxy groupSimpler structure with only bromine
4-Bromo-3-fluoro-3'-methoxy-biphenylContains fluorineExhibits different reactivity due to fluorine presence

The uniqueness of 4-Bromo-3-methoxy-1,1'-biphenyl lies in its combination of functional groups (bromine and methoxy) on the biphenyl scaffold, which imparts distinct chemical properties compared to other similar compounds. This combination enhances its potential applications in both research and industry, making it a valuable compound for further study.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

261.99933 g/mol

Monoisotopic Mass

261.99933 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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